molecular formula C20H32ClN B14386972 2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride CAS No. 89803-55-4

2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride

Katalognummer: B14386972
CAS-Nummer: 89803-55-4
Molekulargewicht: 321.9 g/mol
InChI-Schlüssel: ODJQZAZRMZRBAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride has various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A piperidine derivative with a carbonyl group.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness

2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride is unique due to its specific structural features, including the cyclohexylethyl and phenylmethyl groups

Eigenschaften

CAS-Nummer

89803-55-4

Molekularformel

C20H32ClN

Molekulargewicht

321.9 g/mol

IUPAC-Name

2-[[4-(2-cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C20H31N.ClH/c1-2-6-17(7-3-1)9-10-18-11-13-19(14-12-18)16-20-8-4-5-15-21-20;/h11-14,17,20-21H,1-10,15-16H2;1H

InChI-Schlüssel

ODJQZAZRMZRBAA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCC2=CC=C(C=C2)CC3CCCCN3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.